1,3-dimethyl-4-nitro-1H-pyrazol-5-ol
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Overview
Description
1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a nitro group at the 4-position and hydroxyl group at the 5-position, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amino derivatives.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of enzymatic activities and other cellular processes. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-hydroxypyrazole: Similar structure but lacks the nitro group.
3,5-Dimethyl-4-nitropyrazole: Similar but with different substitution patterns.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains additional nitro groups and different functional groups
Uniqueness
1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-4-nitro-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)7(2)6-3/h6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHYBLUWMWRWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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